2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an attractive candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and isocyanide. One common method is the Groebke–Blackburn–Bienaymé reaction, which is a multi-component reaction that efficiently produces imidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of a non-nucleophilic solvent such as tert-butanol to increase the yield and reduce side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .
Scientific Research Applications
2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
Zolpidem: A well-known sedative drug with a similar imidazo[1,2-a]pyridine core.
Alpidem: Another sedative with anxiolytic properties.
Olprinone: A cardiotonic agent with a related structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-10-6-7-17-9-13(16-14(17)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
InChI Key |
QAFNIPOWUHLPSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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